1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid
Overview
Description
1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under acidic conditions .
Mechanism of Action
Target of Action
The primary target of 1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound, also known as the tert-butoxycarbonyl (BOC) group , interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from the amine with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The addition and removal of the BOC group involve several steps. The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Result of Action
The result of the compound’s action is the protection of amines during organic synthesis, allowing for chemoselectivity in subsequent chemical reactions . This can be crucial in the synthesis of complex organic compounds, where protecting groups are used to prevent certain reactions from occurring at specific sites in the molecule.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the addition of the BOC group to amines requires aqueous conditions and a base . The removal of the BOC group, on the other hand, requires the presence of strong acids . The compound’s efficacy and stability would therefore depend on the specific conditions under which it is used.
Preparation Methods
The synthesis of 1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves the protection of the indole nitrogen with a Boc group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring the mixture of the indole and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Adding the indole to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-1H-indole-3-carboxylic acid can be compared with other Boc-protected indole derivatives and similar compounds:
1-(Tert-butoxycarbonyl)-1H-indole-2-carboxylic acid: Similar to the 3-carboxylic acid derivative but with the carboxyl group at the 2-position.
1-(Tert-butoxycarbonyl)-1H-indole-5-carboxylic acid: Another Boc-protected indole derivative with the carboxyl group at the 5-position.
1-(Tert-butoxycarbonyl)-1H-indole-7-carboxylic acid: A Boc-protected indole with the carboxyl group at the 7-position.
These compounds share similar chemical properties and applications but differ in the position of the carboxyl group on the indole ring, which can influence their reactivity and biological activity.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-8-10(12(16)17)9-6-4-5-7-11(9)15/h4-8H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTCGAOGZZKVFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702616 | |
Record name | 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675606-20-9 | |
Record name | 1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(tert-butoxy)carbonyl]-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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